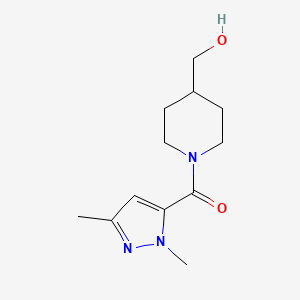

(1,3-dimetil-1H-pirazol-5-il)(4-(hidroximetil)piperidin-1-il)metanona

Descripción general

Descripción

The compound seems to contain a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Aplicaciones Científicas De Investigación

Potencial Terapéutico

Los compuestos que contienen imidazol, una parte heterocíclica de cinco miembros similar al pirazol, se ha encontrado que tienen una amplia gama de propiedades químicas y biológicas . Se han utilizado en el desarrollo de nuevos medicamentos, con derivados que muestran diversas actividades biológicas como actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas .

Actividad Antitumoral

Una serie de compuestos similares al que se muestra, específicamente “derivados de (±)-3-(1H-pirazol-1-il)-6,7-dihidro-5H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina”, han mostrado actividad anticoronavirus y antitumoral in vitro prometedora . La actividad antitumoral se encontró que se debía a la inhibición de la polimerización de la tubulina .

Actividad Antiviral

La misma serie de compuestos mencionados anteriormente también ha mostrado actividad anticoronavirus in vitro prometedora . Esto sugiere que “(1,3-dimetil-1H-pirazol-5-il)(4-(hidroximetil)piperidin-1-il)metanona” podría utilizarse potencialmente en la investigación antiviral.

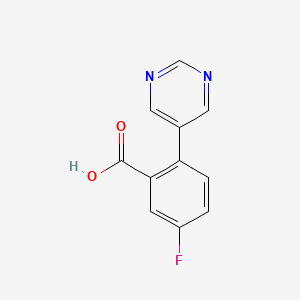

Acoplamiento de Suzuki

Los ácidos y ésteres borónicos, que son similares al compuesto que se muestra, se utilizan comúnmente en el acoplamiento de Suzuki, un tipo de reacción de acoplamiento cruzado catalizada por paladio . Esta reacción se utiliza ampliamente en química orgánica para formar enlaces carbono-carbono, un proceso esencial en la síntesis de muchos compuestos orgánicos .

Azidación Catalizada por Cobre

Los ácidos y ésteres borónicos también se utilizan en la azidación catalizada por cobre . Esta reacción se utiliza para introducir grupos azida en moléculas orgánicas, que luego se pueden utilizar en reacciones adicionales como la cicloadición de Huisgen (o “química click”) .

Preparación de Inhibidores Selectivos

Los ácidos y ésteres borónicos se han utilizado en la preparación de inhibidores selectivos, como inhibidores de quinazolinil-fenol de CHK1, una proteína quinasa involucrada en la respuesta al daño del ADN, e inhibidores selectivos de la catepsina . Estos inhibidores tienen aplicaciones potenciales en el tratamiento del cáncer y otras enfermedades .

Análisis Bioquímico

Biochemical Properties

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . The compound acts as an inhibitor of sEH, displaying varying degrees of selectivity and potency. Molecular docking studies have revealed that the compound forms hydrogen bonds with the active site of sEH, thereby inhibiting its activity . This interaction highlights the potential of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone as a tool for studying enzyme inhibition and metabolic pathways.

Cellular Effects

The effects of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone on cellular processes are diverse and depend on the cell type and context. In certain cell lines, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to alterations in downstream pathways. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular metabolism, such as shifts in metabolic flux or alterations in metabolite levels .

Molecular Mechanism

At the molecular level, (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, its inhibition of soluble epoxide hydrolase (sEH) involves binding to the enzyme’s active site and preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which may have downstream effects on cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental context. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and alterations in cellular processes . In vivo studies have also indicated that the compound’s effects may persist over time, with potential implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone in animal models are dose-dependent and can vary significantly with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it may induce toxic or adverse effects, including alterations in metabolic pathways and cellular function . Threshold effects have been observed in some studies, where the compound’s activity plateaus beyond a certain dosage, indicating a limit to its efficacy . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is involved in several metabolic pathways, primarily through its interaction with enzymes such as soluble epoxide hydrolase (sEH) . By inhibiting sEH, the compound affects the metabolism of epoxides, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes . These interactions underscore the compound’s potential as a tool for studying metabolic regulation and enzyme activity.

Transport and Distribution

The transport and distribution of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone within cells and tissues are mediated by various transporters and binding proteins. The compound’s solubility and affinity for specific transporters influence its localization and accumulation in different cellular compartments . For example, its high solubility in saline at physiological pH facilitates its distribution in aqueous environments, while its binding to transporters may direct it to specific tissues or organelles . These properties are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes . These interactions can influence the compound’s activity and function, as well as its potential for therapeutic applications. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and clinical settings.

Propiedades

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9-7-11(14(2)13-9)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENSKUIYMHKYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)

![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)

![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)

![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467501.png)

![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)

amine](/img/structure/B1467508.png)